Amentotaxone

Description

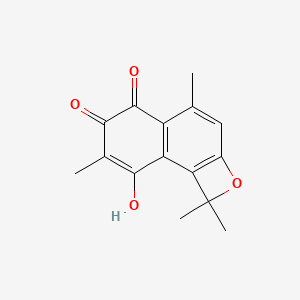

Amentotaxone is a novel diterpenoid compound first isolated from Amentotaxus formosana, a rare conifer species endemic to Taiwan. Characterized by an unprecedented diterpenoid skeleton, its structure was elucidated through extensive spectroscopic analysis, including NMR and mass spectrometry . The compound belongs to the terpenoid class, known for diverse biological activities, though specific pharmacological data for this compound remain underexplored in the provided literature.

Properties

Molecular Formula |

C15H14O4 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

8-hydroxy-1,1,4,7-tetramethylnaphtho[6,5-b]oxete-5,6-dione |

InChI |

InChI=1S/C15H14O4/c1-6-5-8-11(15(3,4)19-8)10-9(6)14(18)13(17)7(2)12(10)16/h5,16H,1-4H3 |

InChI Key |

TXMKBJINAGTLRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C3=C1C(=O)C(=O)C(=C3O)C)C(O2)(C)C |

Synonyms |

amentotaxone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Amentotaxone is part of a group of terpenoids isolated from Amentotaxus formosana. Below, it is compared with two structurally related compounds from the same source, amentoditaxone and amentotaxin WC, as well as the diterpenoid lobocrasol from Lobophytum crassum (a soft coral species), cited in related studies .

Table 1: Structural and Source Comparison

Key Findings:

Structural Uniqueness: Lobocrasol, while also a diterpenoid, derives from a marine source and exhibits a crassum-type structure, suggesting divergent biosynthetic pathways compared to plant-derived Amentotaxus compounds .

Biological Activity: No explicit bioactivity data for this compound or its analogs are provided in the evidence. However, diterpenoids from Amentotaxus and Lobophytum genera are historically associated with anticancer, anti-inflammatory, and antimicrobial properties .

Taxonomic and Ecological Context: this compound and its analogs are exclusive to Amentotaxus formosana, a critically endangered plant, underscoring the ecological urgency of studying its phytochemistry. In contrast, lobocrasol’s marine origin reflects broader biogeographic diversity in diterpenoid production .

Table 2: Pharmacological Potential (Inferred from Terpenoid Class)

| Property | This compound | Amentoditaxone | Amentotaxin WC | Lobocrasol |

|---|---|---|---|---|

| Anticancer | Potential* | Potential* | Potential* | Likely† |

| Anti-inflammatory | Potential* | Potential* | Potential* | Likely† |

| Antimicrobial | Potential* | Potential* | Potential* | Likely† |

*Based on terpenoid class trends; †Based on related coral diterpenoids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.